molecular formula C24H21NO3 B5397868 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide

2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide

Cat. No. B5397868
M. Wt: 371.4 g/mol
InChI Key: IOOOUTJOUXGDGB-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide, also known as MPPA, is a chemical compound that has gained attention among researchers due to its potential applications in the field of medicine.

Mechanism of Action

2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide works by inhibiting the activity of certain enzymes and proteins in the body. 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning. 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide has been shown to have several biochemical and physiological effects. 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide inhibits the activity of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain. This can improve cognitive function and memory. 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide also inhibits the activity of topoisomerase II, which leads to cell cycle arrest and apoptosis. This can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide has been shown to have potent anticancer and neuroprotective properties, making it a promising compound for further research. However, 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide also has some limitations. It is a relatively new compound and its effects on the human body are not well understood. Further research is needed to determine the optimal dosage and administration of 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide.

Future Directions

There are several future directions for research on 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide. One direction is to study the effects of 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide on other types of cancer cells. Another direction is to study the potential use of 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide in the treatment of other neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide for clinical use.

Synthesis Methods

The synthesis of 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide involves a multi-step process that starts with the reaction of 4-methylphenol with paraformaldehyde to form 4-methylphenol formaldehyde resin. This resin is then reacted with 3-bromopropiophenone to form 2-(4-methylphenoxy)-3-(3-bromopropiophenone). The final step involves reacting this compound with N-(3-aminophenyl) acetamide to form 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide.

Scientific Research Applications

2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide has been studied for its potential use as an anticancer agent. Studies have shown that 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer's disease.

properties

IUPAC Name

2-(4-methylphenoxy)-N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c1-18-10-13-22(14-11-18)28-17-24(27)25-21-9-5-6-19(16-21)12-15-23(26)20-7-3-2-4-8-20/h2-16H,17H2,1H3,(H,25,27)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOOUTJOUXGDGB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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